molecular formula C15H26O2 B1617516 (Z,E)-Trideca-4,7-dien-1-yl acetate CAS No. 61389-12-6

(Z,E)-Trideca-4,7-dien-1-yl acetate

Cat. No.: B1617516
CAS No.: 61389-12-6
M. Wt: 238.37 g/mol
InChI Key: LELQZCNRZHLYFG-QEFCTBRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z,E)-Trideca-4,7-dien-1-yl acetate is an organic compound that belongs to the class of unsaturated esters. This compound is characterized by the presence of two double bonds in the tridecane chain and an acetate functional group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-Trideca-4,7-dien-1-yl acetate typically involves the following steps:

    Formation of the Diene Intermediate: The synthesis begins with the preparation of the diene intermediate, which involves the formation of a tridecadiene compound through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.

    Acetylation: The diene intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under controlled temperature and solvent conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z,E)-Trideca-4,7-dien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated esters.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Pd/C, hydrogen gas (H2) under atmospheric pressure.

    Substitution: NaOMe, potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Z,E)-Trideca-4,7-dien-1-yl acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and insect pheromone properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (Z,E)-Trideca-4,7-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. For instance, as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating attraction. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z,E)-9,12-Tetradecadienyl acetate: Known for its use as an insect pheromone.

    (E,E)-10,12-Tetradecadienyl acetate: Another insect pheromone with similar applications.

    (Z,Z)-7,11-Tetradecadienyl acetate: Used in pest control for mating disruption.

Uniqueness

(Z,E)-Trideca-4,7-dien-1-yl acetate is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties

Properties

CAS No.

61389-12-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(4E,7Z)-trideca-4,7-dienyl] acetate

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+

InChI Key

LELQZCNRZHLYFG-QEFCTBRHSA-N

SMILES

CCCCCC=CCC=CCCCOC(=O)C

Isomeric SMILES

CCCCC/C=C\C/C=C/CCCOC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCOC(=O)C

57981-60-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.